Bismuth hydrate

概要

説明

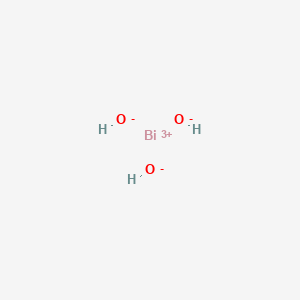

Bismuth hydroxide, also known as Bismuth hydrate, is a non-fully characterized chemical compound of bismuth . It is produced as white flakes when alkali is added to a solution of a bismuth salt and is usually described as bismuth oxide hydrate or bismuth hydrate . It is used in gastrointestinal disorders as a protective agent .

Synthesis Analysis

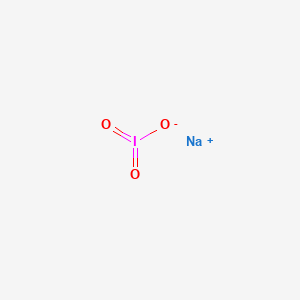

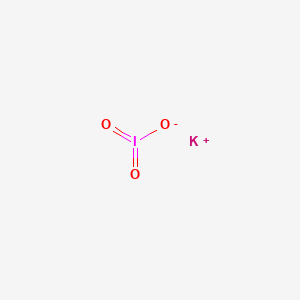

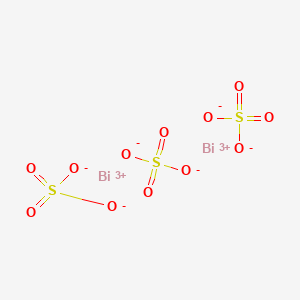

The hydrothermal method is an interesting synthesis process for obtaining new phases. Many bismuth oxides with trivalent (Bi3+), pentavalent (Bi5+), and mixed-valence bismuth (Bi3+ and Bi5+) have been synthesized by hydrothermal reactions using NaBiO3·nH2O as the starting material .

Chemical Reactions Analysis

Aqueous ammonia reacts with bismuth (III) ion to precipitate white bismuth hydroxide: Bi3+(aq) + 3NH3(aq) + 3H2O(aq) ↽−−⇀ Bi(OH)3(s) + 3NH+4 (aq) .

Physical And Chemical Properties Analysis

Bismuth is a metalloid of no useful mechanical properties. It is mainly used as an alloying component in fusible alloys . Only one stable isotope, 209 Bi, is known, but there are several unstable isotopes (199 Bi–215 Bi) .

科学的研究の応用

Cancer Therapy

Bismuth complexes, including those with bismuth hydrate, have potential applications in cancer chemo- and radiotherapy. These compounds exhibit anticancer properties by inhibiting the growth and proliferation of various tumors, including breast, colon, and ovarian cancers. They also show promise as radiosensitizers in advanced radiotherapy, potentially improving the therapeutic efficacy of ionizing radiation (Kowalik, Masternak, & Barszcz, 2019).

Nanotechnology and Photonic Materials

Bismuth-based nanoparticles have significant applications in biomedicine, especially in areas like telecommunication, biomedicine, white light illumination, and lasers. Their unique properties make them suitable for various applications, including broadband NIR optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes (Sun, Zhou, & Qiu, 2014).

Materials Science

In materials science, bismuth hydrate and related compounds find applications in the synthesis of various materials. For example, they are used in the synthesis of methyl ketones and trideuteromethyl ketones through Markovnikov-type alkyne hydration (Szécsényi, Fülöp, & Ötvös, 2021). Additionally, bismuth ferrite, developed with bismuth compounds, is being explored for use in piezoelectric and multiferroic materials, potentially useful in memory components, actuators, and spintronics devices (Hojo et al., 2018).

Environmental Applications

Bismuth-based compounds are also being researched for environmental applications. Bismuth-rich bismuth oxyhalides, for example, show potential in photocatalysis for environmental purification, hydrogen production from water, CO2 conversion, and organic synthesis (Jin, Ye, Xie, & Chen, 2017).

Safety And Hazards

将来の方向性

Bismuth compounds with different structures and morphologies have certain application prospects in environmental governance due to their small band gap and strong visible light response . The global hydrate research community has expanded considerably since the early 2000s, delivering new insight as to the exploitative potential and cross-interactions between hydrate thermodynamics, kinetics, and transport behavior .

特性

IUPAC Name |

bismuth;trihydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSXPYWRDWEXHG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.003 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuth hydrate | |

CAS RN |

10361-43-0 | |

| Record name | Bismuth hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BISMUTH HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1818YPL67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

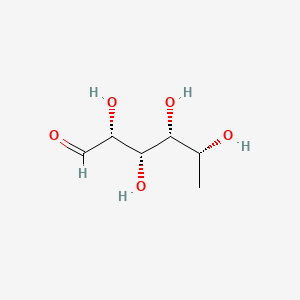

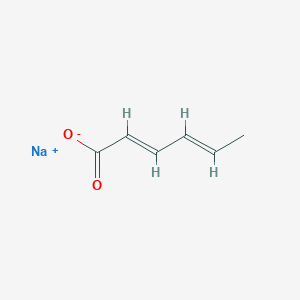

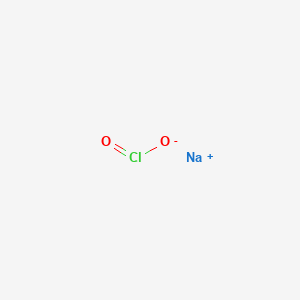

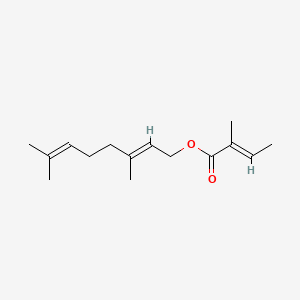

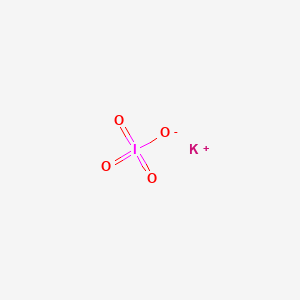

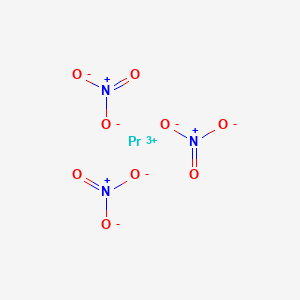

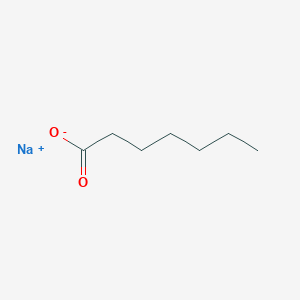

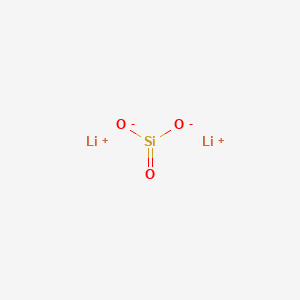

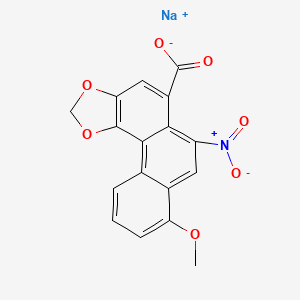

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。